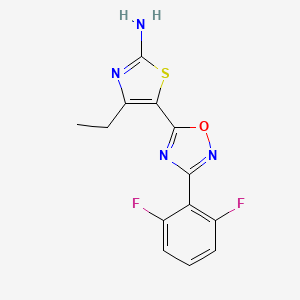
5-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, an oxadiazole ring, and a difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of 2,6-difluorobenzaldehyde, which is then subjected to a series of reactions to form the oxadiazole and thiazole rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 5-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine include:
- (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- N-(2,3-Difluorophenyl)-2-fluorobenzamide
- 3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H10F2N4OS |
|---|---|
Peso molecular |
308.31 g/mol |
Nombre IUPAC |
5-[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]-4-ethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H10F2N4OS/c1-2-8-10(21-13(16)17-8)12-18-11(19-20-12)9-6(14)4-3-5-7(9)15/h3-5H,2H2,1H3,(H2,16,17) |
Clave InChI |
KZGBOCZVIIQTIA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC(=N1)N)C2=NC(=NO2)C3=C(C=CC=C3F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


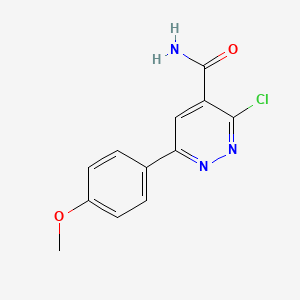
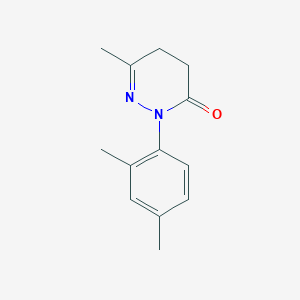
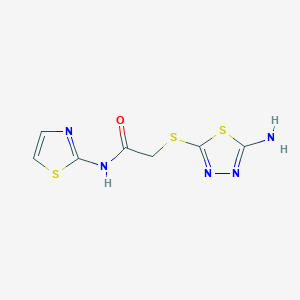
![2,5-Diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B11777350.png)

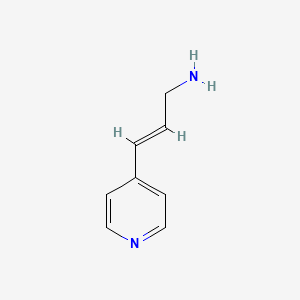
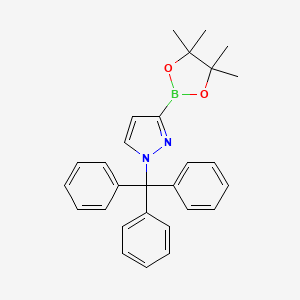
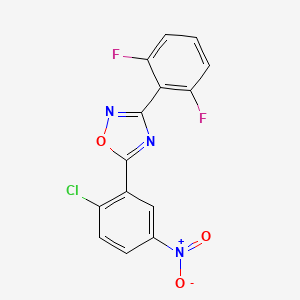
![3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11777384.png)
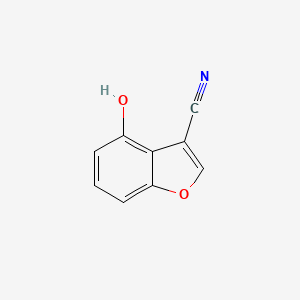
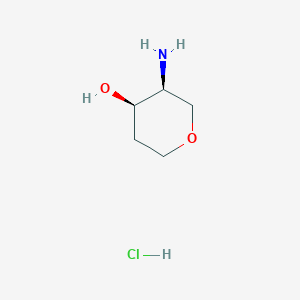
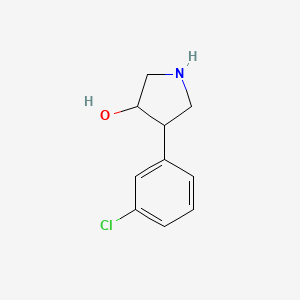
![3-amino-N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777410.png)
![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
